Comparative Human SSTR5 Potency: SSTR5 Antagonist 6 vs. SSTR5 Antagonists 1, 3, and 4
SSTR5 antagonist 6 demonstrates potent antagonism of the human SSTR5 receptor, with an IC50 of 2.5 nM [1]. While its potency is similar to SSTR5 antagonist 4 (IC50 = 1.3 nM ), it is less potent than SSTR5 antagonist 3 (IC50 = 2.8 nM) and more potent than SSTR5 antagonist 1 (IC50 = 9.6 nM [2]) in comparable binding assays. This positions SSTR5 antagonist 6 as an intermediate-potency option within the class.
| Evidence Dimension | Human SSTR5 Antagonism (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | SSTR5 Antagonist 1: 9.6 nM; SSTR5 Antagonist 3: 2.8 nM; SSTR5 Antagonist 4: 1.3 nM |
| Quantified Difference | Antagonist 6 is 3.8x more potent than Antagonist 1, 1.1x less potent than Antagonist 3, and 1.9x less potent than Antagonist 4. |
| Conditions | Displacement of (3-125I-Tyr11)-SRIF-28 from human SSTR5 expressed in CHO-K1 cell membranes (filtration binding assay). |
Why This Matters
Differences in nanomolar potency directly influence the required concentration for in vitro studies, impacting cost and potential off-target effects.
- [1] BindingDB. Entry for CHEMBL4277106 (SSTR5 antagonist 6). IC50: 2.5 nM for human SSTR5. View Source
- [2] Hirose H, et al. Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorg Med Chem. 2017 Aug 1;25(15):4175-4193. View Source
